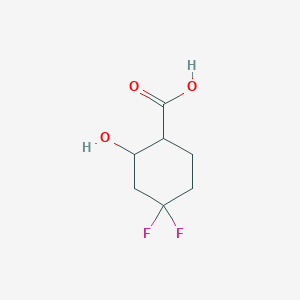
4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid is a di-substituted cyclohexane carboxylic acid. This compound is notable for its unique structure, which includes two fluorine atoms and a hydroxyl group attached to a cyclohexane ring. It is primarily used in the synthesis of macrolide antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid typically begins with ethyl 4,4-difluorocyclohexanecarboxylate. This ester undergoes hydrolysis to yield the desired acid. The reaction conditions often involve the use of strong acids or bases to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4,4-difluorocyclohexanone.
Reduction: Formation of 4,4-difluorocyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly macrolide antibiotics.
Biology: Studied for its potential effects on biological systems due to its unique chemical structure.
Industry: Utilized in the production of various chemical products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
4,4-Difluorocyclohexanecarboxylic acid: Lacks the hydroxyl group present in 4,4-Difluoro-2-hydroxy-cyclohexanecarboxylic acid.
Cyclohexanecarboxylic acid: Does not contain fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and a hydroxyl group.
Propriétés
Formule moléculaire |
C7H10F2O3 |
|---|---|
Poids moléculaire |
180.15 g/mol |
Nom IUPAC |
4,4-difluoro-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c8-7(9)2-1-4(6(11)12)5(10)3-7/h4-5,10H,1-3H2,(H,11,12) |
Clé InChI |
YLVSZGFLRVWRNF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1C(=O)O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


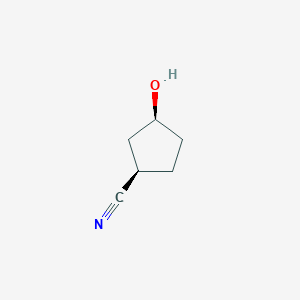

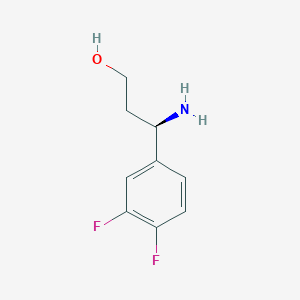
![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
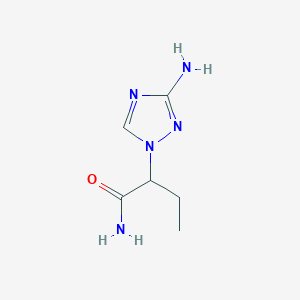
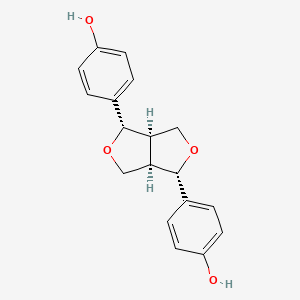
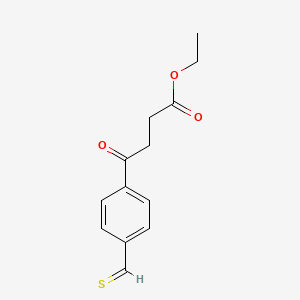


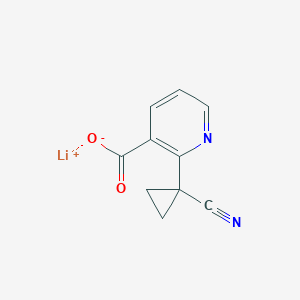
![2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090233.png)
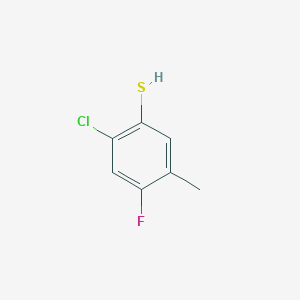
![N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide](/img/structure/B13090256.png)
![2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090259.png)
